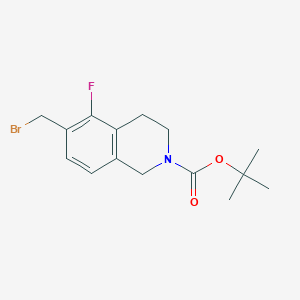
tert-butyl 6-(bromomethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(bromomethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a fluorine atom on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the bromomethyl and fluorine substituents. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Preparation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Bromomethyl and Fluorine Groups: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(bromomethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
tert-Butyl 6-(bromomethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a bioactive molecule in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(chloromethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(iodomethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(methyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
tert-Butyl 6-(bromomethyl)-5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to other halomethyl derivatives. The combination of the bromomethyl and fluorine substituents offers a unique profile for chemical modifications and biological interactions.
Properties
Molecular Formula |
C15H19BrFNO2 |
|---|---|
Molecular Weight |
344.22 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-5-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-12-11(9-18)5-4-10(8-16)13(12)17/h4-5H,6-9H2,1-3H3 |
InChI Key |
PPICKQSLIXNJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




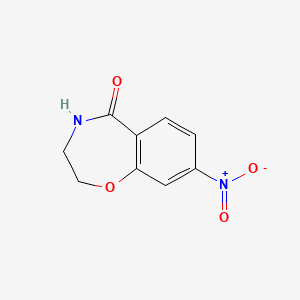
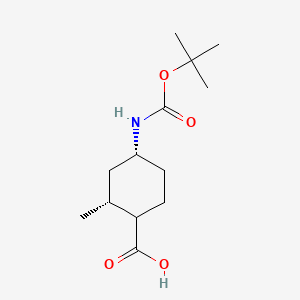
![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)
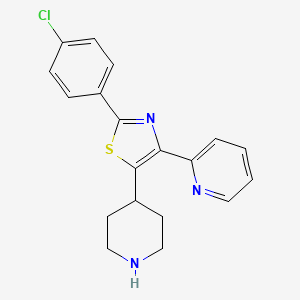
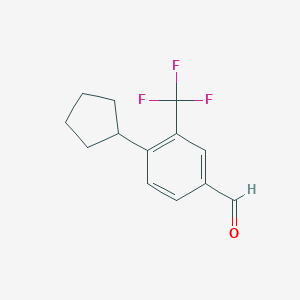
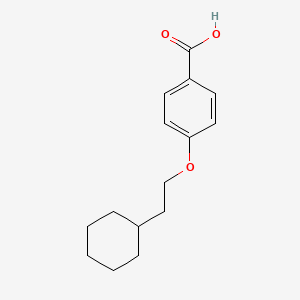
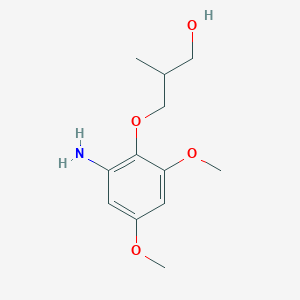
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)
![1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone](/img/structure/B13894703.png)
![4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13894708.png)
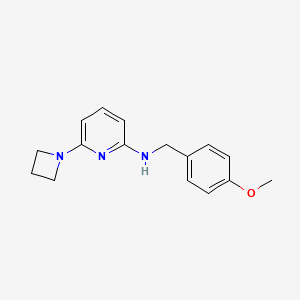
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)
